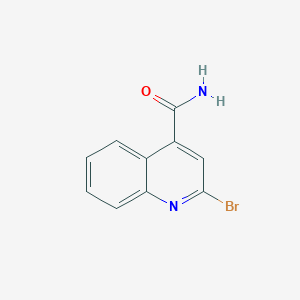

2-Bromoquinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ブロモキノリン-4-カルボキサミドは、キノリンファミリーに属する複素環式化合物です。キノリン誘導体は、その広範な生物学的活性で知られており、医薬品化学における潜在的な用途について広く研究されています。2位に臭素原子、4位にカルボキサミド基が存在することは、この化合物を様々な化学的および生物学的研究にとって特に興味深いものとしています。

準備方法

合成経路と反応条件

2-ブロモキノリン-4-カルボキサミドの合成は、通常、キノリン誘導体の臭素化とそれに続くカルボキサミド基の導入を含みます。一般的な方法の1つは、適切なアミド源と2-ブロモキノリンを適切な条件下で反応させる方法です。 たとえば、この反応は、触媒の存在下で酢酸アンモニウムとトリエチルオルト酢酸を使用して行うことができます .

工業生産方法

2-ブロモキノリン-4-カルボキサミドの工業生産には、大規模な臭素化とアミド化反応が含まれる場合があります。連続フローリアクターの使用と最適化された反応条件は、化合物の収率と純度を向上させることができます。 環境に優しい溶媒と触媒の使用など、グリーンケミストリーのアプローチも、生産プロセスをより持続可能なものにするために検討されています .

化学反応の分析

反応の種類

2-ブロモキノリン-4-カルボキサミドは、以下を含む様々な化学反応を起こします。

置換反応: 2位の臭素原子は、適切な条件下で他の求核剤と置換することができます。

酸化反応と還元反応: この化合物は、キノリン-4-カルボン酸誘導体を生成する酸化または対応するアミンを生成する還元を受ける可能性があります。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。条件としては、通常、塩基と適切な溶媒を使用します。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。

生成される主な生成物

置換反応: 生成物には、様々な置換キノリン誘導体が含まれます。

酸化反応: 生成物には、キノリン-4-カルボン酸が含まれます。

科学的研究の応用

2-ブロモキノリン-4-カルボキサミドは、科学研究においていくつかの応用があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: その潜在的な抗菌作用と抗真菌作用について研究されています。

医学: 2-ブロモキノリン-4-カルボキサミドを含むキノリン誘導体は、抗癌剤と抗マラリア剤としての可能性について研究されています。

作用機序

2-ブロモキノリン-4-カルボキサミドの作用機序は、特定の分子標的との相互作用を含みます。たとえば、この化合物は、特定の病原体におけるタンパク質合成に不可欠な翻訳伸長因子2(PfEF2)を阻害することが示されています。この阻害は、病原体の正常な機能を阻害し、死に至らしめます。 この化合物は、様々な酵素や受容体と相互作用する能力により、医薬品化学において汎用性の高い薬剤となっています .

類似の化合物との比較

類似の化合物

- 2-フェニルキノリン-4-カルボキサミド

- 2-ヒドロキシキノリン-4-カルボキサミド

- 2-アミノキノリン-4-カルボキサミド

独自性

2-ブロモキノリン-4-カルボキサミドは、臭素原子の存在により独特です。これは、明確な化学反応性と生物学的活性を与えます。臭素原子は、様々な置換反応に参加することができ、この化合物を合成化学において貴重な中間体としています。 さらに、カルボキサミド基は、創薬における薬物フォアとしてその可能性を高めます .

類似化合物との比較

Similar Compounds

- 2-Phenylquinoline-4-carboxamide

- 2-Hydroxyquinoline-4-carboxamide

- 2-Aminoquinoline-4-carboxamide

Uniqueness

2-Bromoquinoline-4-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a valuable intermediate in synthetic chemistry. Additionally, the carboxamide group enhances its potential as a pharmacophore in drug design .

特性

分子式 |

C10H7BrN2O |

|---|---|

分子量 |

251.08 g/mol |

IUPAC名 |

2-bromoquinoline-4-carboxamide |

InChI |

InChI=1S/C10H7BrN2O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) |

InChIキー |

ADKAZKCXBSTGQZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11865446.png)